molecular formula C13H10Cl2N4O2 B12472003 N-(3,4-dichlorophenyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarboxamide

N-(3,4-dichlorophenyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarboxamide

Cat. No.: B12472003
M. Wt: 325.15 g/mol
InChI Key: DDCHCGCJISXCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a dichlorophenyl carbamoyl group. It is often used in research due to its unique chemical properties and potential biological activities .

Preparation Methods

The synthesis of N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE typically involves the reaction of 3,4-dichloroaniline with pyridine-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(3,4-DICHLOROPHENYL)CARBAMOYL]AMINO}PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes at the molecular level .

Properties

Molecular Formula

C13H10Cl2N4O2

Molecular Weight

325.15 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(pyridine-2-carbonylamino)urea

InChI

InChI=1S/C13H10Cl2N4O2/c14-9-5-4-8(7-10(9)15)17-13(21)19-18-12(20)11-3-1-2-6-16-11/h1-7H,(H,18,20)(H2,17,19,21)

InChI Key

DDCHCGCJISXCLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.